Tridecanedioic acid

Descripción general

Descripción

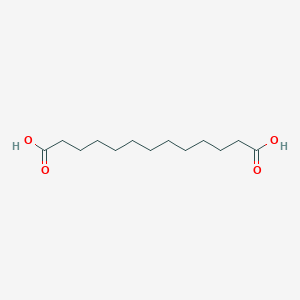

C13H24O4 . Es un sólido blanco y se clasifica como un ácido dicarboxílico de cadena larga. El ácido brasílico se utiliza principalmente en la producción de nylons especiales, como el nylon 1313, y se deriva de la oxidación del ácido erúcico, que es abundante en algunos aceites de semillas .

Métodos De Preparación

El ácido brasílico se puede sintetizar a través de varios métodos:

Análisis De Reacciones Químicas

El ácido brasílico experimenta diversas reacciones químicas, incluyendo:

Oxidación: El ácido brasílico se puede oxidar aún más para producir otros ácidos carboxílicos.

Reducción: Se puede reducir para formar alcoholes.

Esterificación: El ácido brasílico reacciona con alcoholes para formar ésteres, que se utilizan en diversas aplicaciones industriales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Los principales productos formados a partir de estas reacciones incluyen ésteres, alcoholes y otros ácidos carboxílicos .

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1. Production of Brassylic Acid

Tridecanedioic acid serves as a precursor in the biosynthesis of brassylic acid (1,13-tridecanedioic acid), which is used in the fragrance industry. The production process involves fermentative methods utilizing specific yeast strains like Candida maltosa, which can convert n-tridecane into brassylic acid at high yields (up to 165 g/L) through metabolic engineering approaches . This biotechnological application highlights the potential of this compound in sustainable production methods for valuable chemical compounds.

1.2. Enzyme-Catalyzed Reactions

this compound is also utilized in enzyme-catalyzed reactions to produce prepolymers for plastics. The enzyme-catalyzed polymerization process allows for the creation of polyesters and polyamides, which are essential materials in various applications such as packaging and textiles . This method is advantageous as it operates in aqueous solutions, reducing the need for harmful organic solvents.

Polymer Science

2.1. Synthesis of Polyesters

this compound can be incorporated into polyester synthesis, contributing to the development of biodegradable plastics. Research indicates that polyesters derived from dicarboxylic acids like this compound exhibit favorable mechanical properties and thermal stability, making them suitable for applications in packaging and automotive industries .

2.2. Cocrystallization Studies

Recent studies have investigated the cocrystallization of this compound with hexamethylenetetramine, revealing temperature-induced structural phase transitions that could be relevant for material science applications . Understanding these phase transitions can lead to advancements in the design of materials with tailored properties.

Pharmaceutical Applications

3.1. Dermatological Uses

Although this compound itself is not directly used in pharmaceuticals, its derivatives have been explored for their dermatological benefits. For instance, related dicarboxylic acids like azelaic acid have demonstrated efficacy in treating skin conditions such as rosacea and acne due to their anti-inflammatory properties . The potential for this compound to exhibit similar benefits warrants further investigation.

Environmental Applications

4.1. Biodegradability Studies

this compound’s role as a biodegradable compound makes it a candidate for environmentally friendly applications. Its incorporation into polymer formulations can enhance the biodegradability of plastics, addressing environmental concerns associated with plastic waste .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Biochemical Production | Precursor for brassylic acid | High yield fermentation using Candida maltosa |

| Polymer Science | Synthesis of polyesters | Biodegradable properties; favorable mechanical strength |

| Cocrystallization | Phase transition studies | Insights into material design |

| Pharmaceutical | Potential dermatological benefits | Related compounds show anti-inflammatory effects |

| Environmental | Biodegradable plastics | Reduces plastic waste impact |

Case Studies

- Brassylic Acid Production : A study on Candida maltosa highlighted how genetic modifications led to increased yields of brassylic acid from n-tridecane, showcasing the efficiency of using this compound in biotechnological processes .

- Polyester Development : Research conducted on polyesters derived from this compound demonstrated enhanced thermal stability and mechanical properties compared to traditional petrochemical-based plastics, indicating a promising future for sustainable materials .

Mecanismo De Acción

El mecanismo de acción del ácido brasílico implica su capacidad para formar ésteres y polímeros estables. La estructura de ácido dicarboxílico de cadena larga le permite interactuar con diversos objetivos moleculares, lo que lleva a la formación de materiales de alto rendimiento. Las vías involucradas incluyen reacciones de esterificación y polimerización, que dan como resultado la producción de nylons especiales y poliésteres .

Comparación Con Compuestos Similares

El ácido brasílico es único entre los ácidos dicarboxílicos de cadena larga debido a sus aplicaciones específicas en la producción de nylons especiales y materiales biodegradables. Los compuestos similares incluyen:

Ácido sebácico: Otro ácido dicarboxílico de cadena larga utilizado en la producción de nylon y plastificantes.

Ácido azelaico: Se utiliza en la producción de polímeros y como tratamiento para el acné.

Ácido dodecandioico: Se utiliza en la producción de poliamidas y poliésteres de alto rendimiento.

El ácido brasílico destaca por su uso específico en la producción de nylon 1313 y su biodegradabilidad, lo que lo convierte en una alternativa ecológica en diversas aplicaciones industriales .

Actividad Biológica

Tridecanedioic acid (TDA), also known as brassylic acid, is a dicarboxylic acid with the chemical formula . It has garnered attention due to its potential biological activities, particularly in antimicrobial properties and industrial applications. This article reviews the current understanding of TDA's biological activity, supported by recent research findings, data tables, and case studies.

- Molecular Weight : 244.33 g/mol

- CAS Registry Number : 505-52-2

- IUPAC Name : 1,11-Undecanedicarboxylic acid

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of TDA and its derivatives. A significant investigation into tridecanoic acid methyl ester (TAME), derived from TDA, demonstrated its antibacterial properties against various pathogens.

- Mechanism of Action : TAME disrupts bacterial cell membranes, leading to cell lysis. The study showed that at concentrations of 375 µg/ml and 750 µg/ml, TAME caused significant morphological changes in Enterococcus faecalis and Salmonella enterica, respectively. Scanning Electron Microscopy (SEM) revealed extensive cell rupture and autolysis induced by TAME .

- Synergistic Effects : TAME exhibited synergistic activity with ampicillin, enhancing its antibacterial efficacy. Molecular docking studies indicated a strong binding affinity of TAME to E. coli DNA gyrase B, suggesting a potential target for its action .

Environmental and Health Implications

This compound has been detected in maternal samples, raising concerns about its implications for human health. A study reported that approximately 70% of maternal samples contained TDA, linking it to adverse pregnancy outcomes such as gestational diabetes and pre-eclampsia . This correlation underscores the need for further research into the environmental impact and health risks associated with exposure to TDA.

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Microbiology focused on the purification and characterization of TAME from plant extracts. The researchers conducted in vitro assays that confirmed the compound's ability to inhibit pathogenic bacteria effectively. The findings suggest that TAME could serve as a natural antimicrobial agent in food preservation or therapeutic applications .

Case Study 2: Environmental Exposure

In a cross-sectional study examining environmental chemical exposures during pregnancy, researchers identified abnormal fatty acids, including this compound, in maternal blood samples. The presence of these chemicals was associated with increased risks of poor pregnancy outcomes, highlighting the potential health implications of environmental exposure to fatty acids like TDA .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₄O₄ |

| Molecular Weight | 244.33 g/mol |

| CAS Number | 505-52-2 |

| Antibacterial Activity | Effective against E. faecalis and S. enterica |

| Synergistic Agents | Ampicillin |

Propiedades

IUPAC Name |

tridecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNCZXXFRKPEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021683 | |

| Record name | Tridecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid | |

| Record name | Tridecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,11-Undecanedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.5 mg/mL at 21 °C | |

| Record name | 1,11-Undecanedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-52-2 | |

| Record name | Tridecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIDECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL3IQ40C34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,11-Undecanedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111 °C | |

| Record name | 1,11-Undecanedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary methods for producing tridecanedioic acid?

A1: this compound is commercially produced mainly through the fermentation of n-tridecane by specific yeast strains, particularly Candida tropicalis. [, ] This microbial conversion offers a cost-effective and environmentally friendly alternative to traditional chemical synthesis. []

Q2: How does the fermentation process for DCA13 production work?

A2: Candida tropicalis utilizes n-tridecane as a carbon source. Through a series of enzymatic reactions, the yeast oxidizes the alkane, ultimately producing DCA13. [] The process can be optimized by controlling factors like pH, aeration, and nutrient supply. [, , ]

Q3: What are some challenges associated with DCA13 fermentation?

A3: Maintaining optimal conditions for both yeast growth and DCA13 production can be challenging. For instance, pH significantly influences both cell viability and DCA13 secretion. [] Additionally, DCA13 production can be inhibited by its accumulation in the fermentation broth. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C13H24O4. Its molecular weight is 244.33 g/mol. [, ]

Q5: How can this compound be characterized?

A5: Several spectroscopic techniques can be employed to characterize DCA13, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the compound's functional groups, structure, and molecular weight. [, , , ]

Q6: Are there any unique structural features of DCA13?

A6: DCA13 possesses a long hydrophobic chain with two terminal carboxylic acid groups. This structure allows it to interact with both hydrophobic and hydrophilic environments. [, ]

Q7: What is the solubility behavior of this compound?

A7: DCA13's solubility depends on the solvent and temperature. It exhibits limited solubility in water but is more soluble in organic solvents like butyl acetate. [, ] The presence of other compounds like paraffin or butanol can influence its solubility. []

Q8: How does the chain length of dicarboxylic acids, including DCA13, affect their interaction with other molecules?

A8: The length and flexibility of the carbon backbone in dicarboxylic acids, including DCA13, play a crucial role in intermolecular interactions. These factors can impact hydrogen bonding, crystallization behavior, and thermal properties when mixed with other compounds, such as lidocaine. []

Q9: Can this compound form inclusion complexes?

A9: Yes, DCA13 can form channel-type polypseudorotaxanes with β-cyclodextrin. [, ] This complexation occurs through hydrophobic interactions and hydrogen bonding between the DCA13 molecule and the cyclodextrin cavity. [, ]

Q10: What are the main applications of this compound?

A10: DCA13 is primarily used as a precursor in the fragrance industry for synthesizing musk ethylene brassylate, a valuable musk fragrance ingredient. [] Additionally, it is being explored as a building block for novel polymers with unique properties. [, ]

Q11: How does DCA13 contribute to the properties of polymers?

A11: Incorporating DCA13 into polymers, such as polyamides (nylons), can influence their thermal properties, crystallinity, and mechanical strength. The long aliphatic chain of DCA13 contributes to the flexibility and hydrophobicity of the resulting polymers. [, ]

Q12: Are there any potential biomedical applications for DCA13 or its derivatives?

A12: While research is ongoing, some studies suggest that DCA13 or its derivatives might have potential applications in biomedicine. For instance, certain aliphatic dioic acids, including DCA13, have shown insulinotropic effects in rat pancreatic islets, suggesting potential applications in diabetes research. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.